Cas no 933743-11-4 (1,4-Oxazepine-2-carboxylic acid, hexahydro-)

1,4-Oxazepine-2-carboxylic acid, hexahydro- 化学的及び物理的性質
名前と識別子
-
- 2-Homomorpholinecarboxylic Acid
- 1,4-oxazepane-2-carboxylic acid
- 1,4-Oxazepane-2-carboxylic acid HCl
- 1,4-Oxazepine-2-carboxylic acid, hexahydro-
-
- MDL: MFCD20488023
- インチ: 1S/C6H11NO3/c8-6(9)5-4-7-2-1-3-10-5/h5,7H,1-4H2,(H,8,9)
- InChIKey: FDLNENLTODPZIY-UHFFFAOYSA-N
- ほほえんだ: O1CCCNCC1C(=O)O
計算された属性
- せいみつぶんしりょう: 145.074
- どういたいしつりょう: 145.074
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.9
- トポロジー分子極性表面積: 58.6
1,4-Oxazepine-2-carboxylic acid, hexahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4525814-0.25g |
1,4-oxazepane-2-carboxylic acid |
933743-11-4 | 95.0% | 0.25g |
$723.0 | 2025-03-15 | |
Enamine | EN300-4525814-5.0g |
1,4-oxazepane-2-carboxylic acid |
933743-11-4 | 95.0% | 5.0g |
$2277.0 | 2025-03-15 | |
Enamine | EN300-4525814-0.05g |
1,4-oxazepane-2-carboxylic acid |
933743-11-4 | 95.0% | 0.05g |
$660.0 | 2025-03-15 | |
Enamine | EN300-4525814-2.5g |
1,4-oxazepane-2-carboxylic acid |
933743-11-4 | 95.0% | 2.5g |
$1539.0 | 2025-03-15 | |
Enamine | EN300-4525814-1.0g |
1,4-oxazepane-2-carboxylic acid |
933743-11-4 | 95.0% | 1.0g |
$785.0 | 2025-03-15 | |
Enamine | EN300-4525814-0.5g |
1,4-oxazepane-2-carboxylic acid |
933743-11-4 | 95.0% | 0.5g |
$754.0 | 2025-03-15 | |
Enamine | EN300-4525814-0.1g |
1,4-oxazepane-2-carboxylic acid |
933743-11-4 | 95.0% | 0.1g |
$691.0 | 2025-03-15 | |
Enamine | EN300-4525814-10.0g |
1,4-oxazepane-2-carboxylic acid |
933743-11-4 | 95.0% | 10.0g |
$3376.0 | 2025-03-15 |
1,4-Oxazepine-2-carboxylic acid, hexahydro- 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
1,4-Oxazepine-2-carboxylic acid, hexahydro-に関する追加情報
Comprehensive Overview of 1,4-Oxazepine-2-carboxylic acid, hexahydro- (CAS No. 933743-11-4)
1,4-Oxazepine-2-carboxylic acid, hexahydro- (CAS No. 933743-11-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique oxazepine ring structure, is increasingly studied for its potential applications in drug discovery and organic synthesis. Researchers are particularly interested in its role as a building block for novel therapeutic agents, given its structural similarity to bioactive molecules.
The hexahydro-1,4-oxazepine-2-carboxylic acid framework is a key focus in modern medicinal chemistry due to its versatility. Its carboxylic acid functional group allows for further derivatization, making it a valuable intermediate in the synthesis of complex molecules. Recent studies highlight its potential in targeting neurological and metabolic disorders, aligning with the growing demand for innovative treatments in these areas. The compound's stability and solubility profile further enhance its applicability in formulation development.
In the context of green chemistry, 1,4-Oxazepine-2-carboxylic acid, hexahydro- is being explored for sustainable synthesis routes. With the pharmaceutical industry prioritizing eco-friendly processes, this compound's potential for low-waste production methods is a hot topic. Computational chemistry tools, such as molecular docking and QSAR modeling, are frequently employed to predict its interactions with biological targets, addressing the rising interest in AI-driven drug design.
Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing CAS No. 933743-11-4. These methods ensure purity and confirm structural integrity, which are essential for regulatory compliance and reproducibility in research. The compound's spectral data is often shared in open-access databases, supporting the trend toward open science and collaborative innovation.
From a commercial perspective, hexahydro-1,4-oxazepine-2-carboxylic acid is available in limited quantities, primarily for research purposes. Suppliers emphasize its high purity grades (>98%) to meet the stringent requirements of preclinical studies. Pricing trends reflect its niche status, with bulk purchases often negotiated directly between manufacturers and academic or industrial labs.
Future research directions for 933743-11-4 may include exploring its enantiomeric forms for chiral drug development, as well as optimizing its synthetic pathways for scale-up. As the scientific community continues to investigate oxazepine derivatives, this compound remains a promising candidate for addressing unmet medical needs through rational drug design.
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